2'-Cyano-2,2-dimethylpropionanilide
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Overview
Description
2’-Cyano-2,2-dimethylpropionanilide is an organic compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a cyano group and a dimethylpropionanilide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-2,2-dimethylpropionanilide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for 2’-Cyano-2,2-dimethylpropionanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Cyano-2,2-dimethylpropionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2’-Cyano-2,2-dimethylpropionanilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Cyano-2,2-dimethylpropionanilide involves its interaction with specific molecular targets and pathways. The cyano group and the aromatic ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
2-Cyanoacetamide: A related compound with similar reactivity but different structural features.
N-Cyanoacetamides: A class of compounds with a cyano group and an amide moiety, used in similar applications.
Uniqueness: 2’-Cyano-2,2-dimethylpropionanilide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyano group and a dimethylpropionanilide moiety makes it a versatile compound for various applications .
Properties
CAS No. |
81102-88-7 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15) |
InChI Key |
UTEFQTWRANORDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
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